molecular formula C11H16N2O B12966085 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one

Cat. No.: B12966085
M. Wt: 192.26 g/mol
InChI Key: GBUVVDVKMKXTQZ-UHFFFAOYSA-N
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Description

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-piperidone with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one: Unique due to its specific substitution pattern and ring structure.

    2-(pyridin-2-yl)pyrimidine derivatives: Similar in having a pyridine ring but differ in the additional pyrimidine moiety.

    1H-pyrazolo[3,4-b]pyridine derivatives: Similar in having a fused ring system but differ in the specific heterocyclic structure.

Uniqueness

This compound is unique due to its specific combination of a pyridine and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-methyl-5-piperidin-3-ylpyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-13-8-10(4-5-11(13)14)9-3-2-6-12-7-9/h4-5,8-9,12H,2-3,6-7H2,1H3

InChI Key

GBUVVDVKMKXTQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2CCCNC2

Origin of Product

United States

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